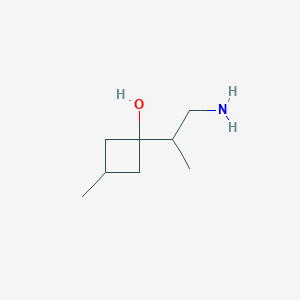
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(1-Aminopropan-2-yl)-2,3-dimethylcyclohexan-1-ol
- tert-Butyl (1-aminopropan-2-yl)carbamate
- N-(1-aminopropan-2-yl)-N-methylcyclopropanamine
Uniqueness
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol is unique due to its specific cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
生物活性
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and pharmacological applications. This article delves into its biological activity, including metabolism, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H15N with a molecular weight of approximately 141.21 g/mol. Its structural features include a cyclobutane ring and an amino alcohol functional group, which may influence its biological interactions.
Microbial Metabolism
Research indicates that this compound can be metabolized by certain strains of bacteria, notably Pseudomonas species.
- Metabolic Pathways : The compound is metabolized to propionaldehyde and propionate through enzymatic processes involving amino alcohol O-phosphate intermediates. A key enzyme identified is the ATP-amino alcohol phosphotransferase, which shows activity peaks at pH levels around 7 and 9, indicating optimal conditions for its enzymatic action .
| Enzyme Activity | Substrate | K(m) Value | pH Optimum |
|---|---|---|---|
| Amino Alcohol Kinase | 1-Aminopropan-2-ol | Determined in studies | ~7 to 9 |
| Phospho-Lyase | 1-Aminopropan-2-ol O-phosphate | Higher than ethanolamine O-phosphate | ~8 |
Pharmacological Potential
The compound's structural similarities to other bioactive molecules suggest potential pharmacological applications. It has been implicated in:
- Neuropharmacology : Compounds with similar structures have shown activity as muscarinic receptor agonists, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's disease . The modulation of muscarinic receptors has been linked to improved cognitive function and memory enhancement.
Study on Metabolic Pathways
A study investigating the metabolism of amino alcohols by Pseudomonas sp. revealed that both stereoisomers of 1-aminopropan-2-ol could support bacterial growth, leading to the accumulation of propionaldehyde during active growth phases. This study provided insights into the enzymatic pathways involved in the conversion of amino alcohols to aldehydes and acids .
Pharmacological Research
In research focusing on muscarinic receptor modulation, compounds similar to this compound were evaluated for their ability to reverse cognitive deficits induced by scopolamine in animal models. These studies demonstrated dose-dependent improvements in memory performance, suggesting therapeutic potential for cognitive disorders .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-(1-aminopropan-2-yl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6-3-8(10,4-6)7(2)5-9/h6-7,10H,3-5,9H2,1-2H3 |
InChIキー |
RRRFWKODXHODFY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















